p-Toluidine hydrochloride
Description
p-Toluidine hydrochloride (C₇H₁₀ClN) is the hydrochloride salt of p-toluidine, an aromatic amine with a methyl group substituted at the para position of the benzene ring. It is widely used in organic synthesis, pharmaceutical intermediates, and dye manufacturing.
Properties
IUPAC Name |
4-methylaniline;hydrochloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKBUTDZZRGQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N.ClH, C7H10ClN | |
| Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Related CAS |
106-49-0 (Parent) | |
| Record name | p-Toluidine hydrochloride | |
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DSSTOX Substance ID |
DTXSID2021365 | |
| Record name | 4-Methylaniline hydrochloride | |
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Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-toluidine hydrochloride appears as off-white to grayish-white crystals. (NTP, 1992), Off-white to grayish-white solid; [CAMEO] Off-white powder; [Anachemia MSDS] | |
| Record name | P-TOLUIDINE HYDROCHLORIDE | |
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| Record name | p-Toluidine hydrochloride | |
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Boiling Point |
495.5 °F at 760 mmHg (NTP, 1992) | |
| Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | P-TOLUIDINE HYDROCHLORIDE | |
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CAS No. |
540-23-8 | |
| Record name | P-TOLUIDINE HYDROCHLORIDE | |
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| Record name | Benzenamine, 4-methyl-, hydrochloride (1:1) | |
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| Record name | p-Toluidine hydrochloride | |
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| Record name | Benzenamine, 4-methyl-, hydrochloride (1:1) | |
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| Record name | 4-Methylaniline hydrochloride | |
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| Record name | p-toluidinium chloride | |
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| Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Melting Point |
469 °F (NTP, 1992) | |
| Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Preparation Methods
Reaction Mechanism and Industrial Process
The most efficient industrial method for synthesizing p-toluidine involves the liquid-phase hydrogenation of p-nitrotoluene using a palladium-carbon (Pd/C) catalyst. This process avoids solvents, reducing costs and waste. The reaction proceeds as:
Key Conditions :
-
Temperature : 80–85°C
-
Pressure : 0.55–0.6 MPa
-
Catalyst Loading : Pd/C at a 1:1960.8 mass ratio to p-nitrotoluene.
The reaction achieves a 98.3% yield with 98.6% purity , as the absence of byproducts simplifies downstream processing. Post-reaction, the mixture undergoes hot filtration to recover the Pd/C catalyst, followed by static separation to remove water.
Conversion to p-Toluidine Hydrochloride
The free base p-toluidine is dissolved in ethanol or water, and concentrated hydrochloric acid is added dropwise under cooling to form the hydrochloride salt:
Crystallization from ethanol-water mixtures yields white crystalline this compound.
Alternative Reduction Methods
Sodium Sulfide Reduction
Historically, p-nitrotoluene was reduced using sodium sulfide in aqueous medium:
While this method avoids high-pressure equipment, it suffers from low yields (88.9%) , significant wastewater generation, and challenges in byproduct disposal.
Iron Powder Reduction
Iron powder reduction, now largely obsolete, involved reacting p-nitrotoluene with iron in acidic media. The method produced toxic iron sludge and impure products, necessitating extensive purification.
Purification of p-Toluidine
Fractional Crystallization
Crude p-toluidine is purified via fractional crystallization from ethanol-water (1:4) or petroleum ether. This removes o- and m-toluidine isomers, yielding >99% pure p-toluidine.
Acetylation-Hydrolysis
For pharmaceutical-grade purity, p-toluidine is acetylated with acetic anhydride, recrystallized from ethanol, and hydrolyzed with sulfuric acid:
Hydrolysis regenerates the amine, which is then converted to the hydrochloride salt.
Industrial-Scale Salt Formation
Acidic Condensation
In continuous reactors, p-toluidine is mixed with 30% HCl at 50–60°C. The exothermic reaction is controlled by gradual acid addition, ensuring complete protonation.
Chemical Reactions Analysis
Types of Reactions: p-Toluidine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1.
Substitution: Bromine, acetic anhydride, and other electrophilic reagents.
Major Products Formed:
Oxidation: 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.
Substitution: 2-bromo-4-methylaniline.
Scientific Research Applications
Chemical Synthesis
Starting Material for Organic Compounds
p-Toluidine hydrochloride serves as a key precursor in synthesizing various organic compounds, particularly dyes and pharmaceuticals. It is utilized in the production of azo dyes, which are widely used in textile industries due to their vibrant colors and stability. The compound's ability to participate in electrophilic aromatic substitution reactions allows for the introduction of different functional groups into the aromatic ring, enhancing its utility in organic synthesis.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Products |
|---|---|
| Electrophilic Substitution | 2-bromo-4-methylaniline |
| Oxidation | 4,4′-dimethylazobenzene, 4,4′-dimethylazoxybenzene |
| Coupling Reactions | Various azo compounds |
Biological Applications
Biochemical Assays
In biological research, this compound is employed as a reagent in biochemical assays, particularly for analyzing catecholamine drugs. Its ability to interact with biological molecules makes it valuable in pharmacological studies aimed at understanding drug mechanisms and effects.
Antimicrobial Research
Recent studies have investigated the antimicrobial properties of this compound when incorporated into polymeric formulations. Research indicates that it can enhance the antimicrobial activity of synthetic polymers against various bacterial strains, although concerns regarding its toxicity profile remain.
Industrial Applications
Dyes and Pigments Production
The compound is extensively utilized in producing industrial dyes and pigments. Its reactivity allows for the formation of stable colorants used in textiles, plastics, and coatings. The dye industry benefits significantly from this compound due to its ability to form complex structures that yield bright colors.
Occupational Exposure Study
A notable study assessed the health effects of occupational exposure to p-toluidine among workers in manufacturing facilities. The research highlighted elevated levels of methemoglobin and hemoglobin adducts among exposed individuals, suggesting a correlation between exposure levels and biological effects. This emphasizes the necessity for monitoring exposure levels in occupational settings to mitigate health risks associated with this compound .
Toxicity Assessment
In a series of toxicity assessments conducted on laboratory animals, this compound was shown to induce methemoglobinemia at varying doses. The studies indicated that prolonged exposure could lead to significant increases in liver enzyme levels, suggesting potential hepatotoxic effects. These findings underline the importance of regulatory measures when handling this compound in industrial applications .
Mechanism of Action
The mechanism of action of p-toluidine hydrochloride involves its ability to undergo electrophilic aromatic substitution reactions due to the presence of the amino group. The amino group is strongly activating and ortho- and para-directing, making the compound highly reactive towards electrophiles . Additionally, in oxidation reactions, this compound can form various products through the interaction with oxidizing agents and catalysts .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of p-Toluidine Hydrochloride and Analogues
*Melting point from p-tolylbenzylamine hydrochloride () .
Key Differences:
Reactivity in Synthesis :
- p-Toluidine HCl forms stable arylhydrazones with curcumin, enabling antioxidant/antibacterial compound synthesis () . In contrast, o-toluidine HCl is used in nitrile synthesis (e.g., o-tolunitrile via cuprous cyanide) .
- Aniline HCl lacks the methyl group, making it less sterically hindered but more reactive in electrophilic substitutions.
Toxicity Profiles :
- p-Toluidine HCl shows moderate toxicity (LD₅₀ ~656–760 mg/kg), while o-toluidine HCl is implicated in bladder toxicity due to metabolic activation () . DRC-1339, a chlorinated derivative, is used in pesticides but lacks detailed toxicological data .
Pharmaceutical Relevance :
- p-Toluidine HCl is a USP reference standard for impurity profiling (e.g., Prilocaine) , whereas m-toluidine derivatives are intermediates in alkylation reactions () .
Physicochemical Properties
Table 2: Physical Properties of Hydrochloride Salts
- Solubility : p-Toluidine HCl’s solubility in pyridine facilitates diazocoupling () , while o-toluidine HCl’s low solubility in chloroform limits its use in moisture-sensitive reactions () .
Biological Activity
p-Toluidine hydrochloride (PTHC), a derivative of toluidine, is an aromatic amine that has garnered attention due to its biological activities and potential health risks. This article explores the biological activity of this compound, highlighting its toxicological properties, mechanisms of action, and implications for human health based on diverse research findings.
- Chemical Formula : C7H9ClN
- Molecular Weight : 145.61 g/mol
- CAS Number : 10891-65-1
Toxicological Profile
This compound is classified as a Category 3 carcinogen , indicating limited evidence of carcinogenic effects in humans. It has been associated with various health risks, particularly due to its ability to induce methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity.
Acute Toxicity
The acute toxicity of this compound has been evaluated in several studies:
- LD50 Values :
- Oral (rat): 620-656 mg/kg body weight
- Dermal (rabbit): 890 mg/kg body weight
- Inhalation Toxicity : LC50 > 0.64 mg/L in rats.
Signs of intoxication include hypoactivity, muscular weakness, and convulsions .
Methemoglobin Formation
Methemoglobin formation is a critical pathway through which p-toluidine exerts its toxic effects. Studies indicate that both p-toluidine and its isomer m-toluidine can significantly increase methemoglobin levels in blood:
- In rats, treatment with p-toluidine at doses ranging from 40 to 160 mg/kg body weight/day resulted in methemoglobin levels increasing by up to 10% after prolonged exposure .
- The formation of methemoglobin is mediated by cytochrome P450 enzymes, leading to potential systemic toxicity .
Hepatic Effects
Research has shown that this compound affects liver function:
- Increased glutathione-S-transferase (GST) levels were observed in the liver after administration, indicating oxidative stress and potential liver damage.
- Hepatic lipid peroxidation was also noted, correlating with elevated GST levels .
Long-term Effects and Carcinogenicity
Long-term exposure studies have indicated that p-toluidine may have carcinogenic potential:
- In chronic studies with rats and mice, no significant histopathological changes were observed in reproductive organs; however, there were indications of DNA damage and clastogenic effects in vitro .
- The formation of hemoglobin adducts has been documented in human biomonitoring studies, suggesting that even non-occupational exposure can lead to measurable biological effects .
Case Study: Occupational Exposure
A study involving workers exposed to p-toluidine showed elevated levels of methemoglobin and hemoglobin adducts. The findings suggested a correlation between exposure levels and the degree of biological effect observed. This emphasizes the need for monitoring and regulation in occupational settings where exposure to p-toluidine occurs .
Research Findings on Antimicrobial Activity
Interestingly, this compound has also been explored for its antimicrobial properties when incorporated into polymeric formulations. Research indicates that it can enhance the antimicrobial activity of synthetic polymers against various bacterial strains, although its safety profile remains a concern due to potential toxicity .
Summary of Biological Activity
| Parameter | Observation |
|---|---|
| Carcinogenicity | Category 3 carcinogen; limited evidence |
| Acute Toxicity (LD50) | Oral: 620-656 mg/kg; Dermal: 890 mg/kg |
| Methemoglobin Induction | Up to 10% increase in rats |
| Hepatic Effects | Increased GST levels; lipid peroxidation |
| Antimicrobial Activity | Enhanced when used in polymeric formulations |
Q & A
Q. How can p-toluidine hydrochloride be synthesized in a laboratory setting?
this compound is commonly synthesized via hydrolysis of specific precursors under controlled acidic conditions. For instance, heating a precursor compound (e.g., 2-chloro-4-(chloromethyl)pyridine) with 6 M hydrochloric acid at 90°C for 5 minutes yields this compound, followed by filtration and recrystallization from aqueous ethanol . Ensure stoichiometric control and purity validation using spectroscopic methods (e.g., IR spectroscopy) to confirm the product .
Q. What safety protocols are essential for handling this compound?
this compound is hazardous; avoid dust formation, use respiratory protection, and ensure adequate ventilation. Store in airtight containers away from heat and ignition sources. Pre-cleaning equipment to remove contaminants and adhering to GHS labeling standards (e.g., hazard statements in Annex D of IS 5647) are critical .
Q. Which analytical methods are recommended for assessing purity?
Titration with cation exchange resins is a standard method: dissolve 0.8–1.0 milliequivalent of the salt in water, elute with 0.1 N NaOH, and calculate purity based on consumed base volume . Conformity testing per IS 5647 requires assays for moisture, crystallization point, and impurities (e.g., via TLC or HPLC), with results rounded per IS 2:2022 guidelines .
Q. What are the solubility properties of this compound in common solvents?
The compound is highly soluble in water due to its ionic nature. It exhibits limited solubility in non-polar solvents like toluene but dissolves readily in polar aprotic solvents (e.g., DMF). Solubility in acidic (HCl) or basic (NaOH) media depends on protonation states; dissolution in HCl enhances stability, while NaOH may deprotonate the amine, altering reactivity .
Advanced Research Questions
Q. How can discrepancies in purity assessments between analytical techniques be resolved?
Discrepancies often arise from method-specific sensitivities (e.g., titration vs. chromatography). Cross-validate results using complementary techniques: combine cation exchange titration (accuracy ±1%) with HPLC-UV (detection limit ~0.1%) . Statistical reconciliation (e.g., Bland-Altman analysis) can identify systematic biases.
Q. What mechanisms govern this compound’s reactivity under acidic vs. basic conditions?
In acidic conditions (pH < 3), the amine group remains protonated, stabilizing the salt and limiting nucleophilic activity. In basic media (pH > 10), deprotonation generates free p-toluidine, which can participate in electrophilic substitutions (e.g., diazotization). Kinetic studies using pH-dependent UV-Vis spectroscopy are recommended to track reaction pathways .
Q. How does this compound interact in toxicological mixtures?
In mixture toxicity studies (e.g., with zinc oxide nanoparticles or sulfonamides), synergistic effects may occur due to shared oxidative stress pathways. Use Vibrio fischeri bioluminescence assays or mammalian cell models to quantify interactions (e.g., CA/IA models). Dose-response curves and toxic unit (TU) analysis are critical for risk assessment .
Q. What experimental designs optimize stability studies under varying storage conditions?
Accelerated stability testing at 40°C/75% RH for 6 months can predict degradation trends. Monitor via periodic HPLC analysis for byproducts (e.g., nitro derivatives). For long-term storage, airtight amber glass containers at 2–8°C with desiccants are optimal .
Q. How can spectroscopic interference from impurities be minimized during analysis?
Employ matrix-matched calibration standards and background subtraction techniques in UV-Vis or IR spectroscopy. For HPLC, use gradient elution with buffered mobile phases (e.g., 0.1% TFA in acetonitrile/water) to separate target peaks from impurities .
Q. What strategies validate this compound’s role in organic synthesis mechanisms?
Isotopic labeling (e.g., ¹⁵N) combined with NMR or MS can trace reaction intermediates. For example, in hydrolysis studies, track ¹H NMR shifts of the methyl group (δ 2.3 ppm) to confirm structural integrity during conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
